6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, which exhibits fascinating properties .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, some coumarin derivatives inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Coumarin derivatives have been shown to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors
Cellular Effects
Coumarin derivatives have shown to inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . They can also effectively inhibit the proliferation of breast cancer cells .
Molecular Mechanism
Coumarin derivatives have shown to inhibit DNA gyrase, which can inhibit the proliferation and metastasis of many kinds of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through various methods. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent materials and as a chemical intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 4-methylumbelliferone
Uniqueness
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .
Properties
IUPAC Name |
6-acetyl-7-hydroxy-8-methyl-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-10-6-13(17)19-15-8(2)14(18)11(9(3)16)7-12(10)15/h6-7,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPKMXRLIYLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.